Product packaging for Ampelopsin-3'-O-glucoside(Cat. No.:CAS No. 82181-87-1)

Ampelopsin-3'-O-glucoside

Cat. No.: B600205
CAS No.: 82181-87-1
M. Wt: 482.39
Attention: For research use only. Not for human or veterinary use.
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Description

Ampelopsin-3'-O-glucoside (CAS 82181-87-1), also known as Dihydromyricetin-3'-O-glucoside, is a naturally occurring flavonoid glycoside belonging to the dihydroflavonol subclass . Its chemical structure consists of the aglycone ampelopsin (dihydromyricetin) linked to a glucose molecule at the 3'-position of the B-ring . This compound is found in various plant species, with a primary botanical source being Ampelopsis grossedentata (commonly known as Vine Tea) from the Vitaceae family . Current scientific investigation into this compound is largely centered on its role as a subject in natural product chemistry and its potential biological activities, which are primarily explored in preclinical research settings . A key area of interest is its documented antioxidant activity, which involves scavenging free radicals and modulating pathways related to oxidative stress . Research is focused on understanding how the glycosylation of the ampelopsin structure influences its physicochemical properties, such as solubility and bioavailability, and modifies its biological effects compared to its aglycone form . This makes the compound a valuable tool for studying structure-activity relationships (SAR) within the flavonoid class. The compound is supplied for laboratory research purposes only. ATTENTION: This product is for research use only. It is strictly not for human or veterinary use .

Properties

CAS No.

82181-87-1

Molecular Formula

C21H22O13

Molecular Weight

482.39

Origin of Product

United States

Botanical Sources and Isolation Methodologies for Ampelopsin 3 O Glucoside

Identification of Plant Genera and Species Rich in Ampelopsin-3'-O-glucoside Accumulation

This compound is a naturally occurring flavonoid glycoside found in a variety of plants.

Specific Botanical Families and Cultivars

The primary botanical source of this compound is the Vitaceae family. biosynth.com A particularly notable species within this family is Ampelopsis grossedentata, commonly known as vine tea. chemicalbook.comnih.govmdpi.com This plant is a rich source of various flavonoids, including a significant amount of dihydromyricetin (B1665482), which is structurally related to ampelopsin. nih.govfrontiersin.org

Other plant species have also been identified as containing ampelopsin, the aglycone of this compound. These include Salix alba (white willow) from the Salicaceae family nih.gov and Hopea parviflora from the Dipterocarpaceae family. While these sources contain ampelopsin, the presence of its 3'-O-glucoside derivative is not as prominently documented as in Ampelopsis grossedentata.

Geographical Distribution and Agro-ecological Considerations Impacting Production

Ampelopsis grossedentata is predominantly found in China, where it is used traditionally as an herbal tea. mdpi.com The specific agro-ecological conditions, such as soil composition, climate, and altitude, can influence the phytochemical profile of the plant, including the concentration of this compound. Plant endemism is often concentrated in specific localities with unique environmental conditions, which can affect the growth and secondary metabolite production of these plants. researchgate.net

The following table provides a summary of the botanical sources of this compound and its aglycone, ampelopsin.

Botanical NameFamilyCommon NameRelevant Compound(s)
Ampelopsis grossedentataVitaceaeVine TeaThis compound, Dihydromyricetin
Salix albaSalicaceaeWhite WillowAmpelopsin
Hopea parvifloraDipterocarpaceaeAmpelopsin

Advanced Extraction Techniques for this compound from Plant Biomass

A variety of methods are employed to extract this compound and related flavonoids from plant materials.

Conventional Solvent-Based Extraction Approaches and Optimization Strategies

Traditional extraction methods often involve the use of solvents. Hot water extraction and ethanol-assisted extraction have been used for polyphenols from Ampelopsis grossedentata leaves. mdpi.com Reflux extraction with ethanol (B145695) is a common technique. mdpi.comgoogle.com For instance, a method for extracting malvidin-3-O-glucoside from cranberries involved hot reflux with purified water or an ethanol solution. google.com The optimization of these methods can involve adjusting the solvent-to-solid ratio, extraction time, and temperature to maximize yield. One study found that for Ampelopsis grossedentata polyphenols, a liquid-to-solid ratio of 30:1 mL/g provided a high extraction yield. mdpi.com

Modernized Green Extraction Methodologies

To address the limitations of conventional methods, greener extraction techniques have been developed. These include:

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. A study on Ampelopsis grossedentata leaves optimized UAE conditions to a liquid-to-solid ratio of 35.5 mL/g, an ultrasonic power of 697 W, and an extraction duration of 46 minutes. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to faster extraction times.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. SFE was used to extract bioactive compounds from Ampelopsis grossedentata stems, with optimal conditions found to be a pressure of 20 MPa, a temperature of 80°C, and 60% ethanol as a co-solvent. nih.gov

The table below compares different extraction techniques for flavonoids from Ampelopsis grossedentata.

Extraction MethodKey ParametersReported Yield/Efficiency
Hot Water/Ethanol ExtractionSolvent type, temperature, timeLimited extraction rates for some phenolics. mdpi.com
Ultrasound-Assisted ExtractionLiquid-to-solid ratio: 35.5 mL/g, Power: 697 W, Time: 46 min15.32% ± 0.12% yield of polyphenols. mdpi.com
Supercritical Fluid ExtractionPressure: 20 MPa, Temperature: 80°C, Co-solvent: 60% ethanol(11.4±0.4) mg/g total yield. nih.gov

Chromatographic Purification Strategies for this compound Isolation

Following extraction, chromatographic techniques are essential for the isolation and purification of this compound from the crude extract.

Commonly used methods include:

Column Chromatography: This is a standard technique for separating compounds. Silica (B1680970) gel column chromatography is frequently used for the initial fractionation of plant extracts. figshare.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative-scale purification of flavonoids. nih.gov Reversed-phase columns, such as C18, are often employed with gradient elution using solvents like acetonitrile (B52724) and water. nih.govacs.org

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb sample components. It has been successfully used for the purification of glycosides and flavonoids, such as dihydromyricetin from Ampelopsis grossedentata. nih.govnih.gov A two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water, is selected to achieve separation. nih.gov

Macroporous Resin Chromatography: This method is effective for the enrichment and preliminary purification of flavonoids from extracts. google.com

The purity of the isolated compound is typically verified using analytical HPLC. nih.gov

Preparative Liquid Chromatography Techniques (e.g., HPLC, MPLC, Flash Chromatography)

Preparative liquid chromatography is a cornerstone for the purification of natural products like this compound. These methods utilize a liquid mobile phase to transport the sample mixture through a column packed with a solid stationary phase, separating components based on their differential affinities for the two phases.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique frequently employed in the final stages of purification. For flavonoid glycosides, reversed-phase columns (most commonly C18) are standard. nih.gov The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with varying polarities. Common mobile phases consist of mixtures of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape and resolution. nih.gov The effluent is monitored by a detector, typically a photodiode array (PDA) detector, which can identify compounds by their UV-Vis absorption spectra. nih.gov

Flash Chromatography and Medium-Pressure Liquid Chromatography (MPLC) are lower-pressure, higher-capacity techniques used for initial fractionation of the crude extract. researchgate.net They can rapidly process larger amounts of material to yield semi-purified fractions, which can then be further refined by preparative HPLC. made-in-china.com While traditional flash chromatography uses silica gel (normal-phase), reversed-phase cartridges are also common for separating polar compounds like glycosides. kahaku.go.jpresearchgate.net

Table 1: Examples of Preparative HPLC Conditions for Flavonoid Glycoside Isolation

Countercurrent Chromatography and Centrifugal Partition Chromatography Applications

Countercurrent Chromatography (CCC) and its advanced forms, High-Speed CCC (HSCCC) and High-Performance CCC (HPCCC), along with the related technique of Centrifugal Partition Chromatography (CPC), are liquid-liquid partition methods that are exceptionally well-suited for the separation of polar compounds, including flavonoid glycosides. frontiersin.org These techniques utilize a biphasic liquid system where one liquid serves as the stationary phase, held in place by centrifugal force, while the other immiscible liquid acts as the mobile phase. This approach eliminates the use of a solid support, thereby preventing the irreversible adsorption of the sample, which can be a significant issue with polar analytes in solid-liquid chromatography. frontiersin.org

The success of a CCC/CPC separation hinges on the selection of an appropriate two-phase solvent system. The ideal system provides a suitable partition coefficient (K) for the target compound, allowing it to separate effectively from impurities. magtechjournal.com Numerous solvent systems have been developed for flavonoid glycoside isolation. These systems often consist of a mixture of a non-polar solvent (like n-hexane or chloroform), a moderately polar solvent (like ethyl acetate (B1210297) or n-butanol), and an aqueous phase. magtechjournal.commdpi.com By adjusting the volumetric ratios of these solvents, the polarity of each phase can be fine-tuned to optimize the separation. These methods can yield highly pure compounds directly from crude or semi-purified extracts in a single run. frontiersin.org

Table 2: Examples of Biphasic Solvent Systems for Flavonoid Glycoside Isolation by CCC/CPC

Ancillary Refinement Processes for Purity Enhancement

Achieving high purity (e.g., >98%) for a target compound like this compound often requires a multi-step purification strategy that combines several chromatographic techniques. Ancillary processes are used both for initial cleanup of the crude extract before preparative chromatography and for the final polishing of semi-purified fractions.

Pre-purification/Fractionation: Before applying high-resolution techniques like preparative HPLC or HSCCC, crude plant extracts are often subjected to preliminary fractionation. This reduces the complexity of the mixture and removes major classes of interfering substances. Polyamide column chromatography is particularly effective for capturing and fractionating flavonoids from crude extracts. Other methods include Vacuum Liquid Chromatography (VLC), which is a simple and efficient way to perform a first-pass separation on a large scale using silica gel or other stationary phases.

Fraction Refinement: Fractions obtained from an initial separation (e.g., by Flash Chromatography or HSCCC) may contain co-eluting impurities. These fractions can be subjected to a final polishing step to enhance purity. Semi-preparative HPLC is a common choice for this purpose, capable of separating structurally similar compounds. mdpi.com Another widely used method is gel permeation chromatography, often with a Sephadex LH-20 stationary phase and methanol as the eluent. This technique separates molecules based on their size and is effective for removing polymers and other high or low molecular weight impurities.

Table 3: Mentioned Chemical Compounds

Biosynthesis and Metabolic Pathways of Ampelopsin 3 O Glucoside in Planta

Overview of Flavonoid Biosynthesis Pathways: Precursor Compounds and Initial Enzymatic Steps

The journey to Ampelopsin-3'-O-glucoside begins with the general phenylpropanoid pathway, which is central to the synthesis of thousands of plant secondary metabolites. nih.govtuscany-diet.net This pathway links primary metabolism to flavonoid synthesis. tuscany-diet.net The core structure of flavonoids is derived from two main biosynthetic routes: the shikimate pathway, which provides the precursor L-phenylalanine, and the acetate (B1210297) pathway, which produces malonyl-CoA. oup.com

The process is initiated when L-phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three key enzymes often referred to as the general phenylpropanoid pathway enzymes. tuscany-diet.netmdpi.com

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form trans-cinnamic acid. mdpi.com

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, then hydroxylates trans-cinnamic acid to produce p-coumaric acid. mdpi.com

4-Coumarate:CoA ligase (4CL) subsequently activates p-coumaric acid by ligating it to a Coenzyme A molecule, forming p-coumaroyl-CoA. tuscany-diet.netmdpi.com

This activated molecule, p-coumaroyl-CoA, serves as a critical branch-point metabolite. tuscany-diet.net The first committed step of the flavonoid-specific pathway is catalyzed by Chalcone (B49325) synthase (CHS) . nih.govtuscany-diet.net This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetyl-CoA) to create a C15 scaffold known as naringenin (B18129) chalcone. tuscany-diet.netnih.gov

This chalcone is then rapidly isomerized by Chalcone isomerase (CHI) to form the flavanone (B1672756) (2S)-naringenin, a central intermediate. nih.govbiotech-asia.org From naringenin, the pathway diverges to produce various flavonoid classes. The synthesis of ampelopsin (also known as dihydromyricetin), the direct precursor to this compound, requires several hydroxylation steps on the flavanone core.

Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates naringenin at the C-3 position to form dihydrokaempferol (B1209521) (DHK). mdpi.comnih.govbiotech-asia.org

To achieve the specific hydroxylation pattern of ampelopsin, two additional hydroxyl groups are needed on the B-ring. This is accomplished by two cytochrome P450 enzymes: Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) . mdpi.comnih.gov F3'H hydroxylates DHK to produce dihydroquercetin (DHQ), and F3'5'H further hydroxylates DHQ to yield dihydromyricetin (B1665482) (DHM), which is ampelopsin. mdpi.com These hydroxylases are key determinants of the final flavonoid composition in a plant. mdpi.com

Table 1: Key Enzymes in the Biosynthesis of Ampelopsin (Dihydromyricetin)

Enzyme Abbreviation EC Number Function
Phenylalanine ammonia-lyase PAL 4.3.1.24 Converts L-phenylalanine to trans-cinnamic acid. mdpi.com
Cinnamate 4-hydroxylase C4H 1.14.14.91 Converts trans-cinnamic acid to p-coumaric acid. mdpi.com
4-Coumarate:CoA ligase 4CL 6.2.1.12 Converts p-coumaric acid to p-coumaroyl-CoA. mdpi.com
Chalcone synthase CHS 2.3.1.74 Condenses p-coumaroyl-CoA and 3x malonyl-CoA to naringenin chalcone. nih.govtuscany-diet.net
Chalcone isomerase CHI 5.5.1.6 Isomerizes naringenin chalcone to (2S)-naringenin. nih.govbiotech-asia.org
Flavanone 3-hydroxylase F3H 1.14.11.9 Hydroxylates naringenin to dihydrokaempferol (DHK). nih.govbiotech-asia.org
Flavonoid 3'-hydroxylase F3'H 1.14.14.82 Hydroxylates DHK to dihydroquercetin (DHQ). mdpi.com
Flavonoid 3',5'-hydroxylase F3'5'H 1.14.13.88 Hydroxylates DHQ to dihydromyricetin (DHM/Ampelopsin). mdpi.com

Specific Glycosylation Mechanisms and Glycosyltransferases Catalyzing 3'-O-Glucosylation of Ampelopsin

Glycosylation is a critical final step in the biosynthesis of many flavonoids, enhancing their solubility, stability, and compartmentalization within the plant cell. nih.gov This process is catalyzed by a large family of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer a sugar moiety, typically glucose from a UDP-sugar donor, to a specific position on the flavonoid aglycone. frontiersin.org

The formation of this compound involves the transfer of a glucose molecule to the 3'-hydroxyl group on the B-ring of the ampelopsin (dihydromyricetin) aglycone. While the general mechanism of flavonoid glycosylation is well-understood, the specific UGT responsible for this precise 3'-O-glucosylation of ampelopsin has not been extensively characterized across all plant species. However, the existence of UGTs with high regio- and substrate-specificity is a known feature of plant secondary metabolism. nih.gov

Plant UGTs are highly diverse, allowing for the creation of a vast array of glycosylated natural products. rsc.org For example, different UGTs can glycosylate flavonoids at various positions, such as the 3-OH group (catalyzed by UF3GTs), the 5-OH group, or the 7-OH group. frontiersin.orgmaxapress.com The glycosylation at the 3'-position, as seen in this compound, is less common than 3-O or 7-O glycosylation but points to the existence of a specialized enzyme. Research into the biosynthesis of other complex flavonoids, like montbretin A, has led to the discovery of highly specific UGTs, such as UGT709G2, which glycosylates a rhamnosylated myricetin (B1677590) intermediate. nih.gov This highlights the plant's capacity to evolve distinct enzymes for precise biosynthetic steps. Therefore, a specific, yet-to-be-fully-identified UGT is responsible for catalyzing the reaction:

Ampelopsin (Dihydromyricetin) + UDP-Glucose → this compound + UDP

This enzymatic step finalizes the biosynthesis of the compound, modifying the properties of the ampelopsin precursor. biosynth.com

Transcriptional and Post-Translational Regulation of this compound Production in Plant Tissues

The production of this compound is tightly controlled at multiple levels to ensure it occurs in the correct tissues, at the appropriate developmental stage, and in response to specific stimuli. This regulation primarily occurs at the transcriptional and post-translational levels. ontosight.aisci-hub.se

Transcriptional Regulation: The expression of the structural genes encoding the biosynthetic enzymes (PAL, CHS, F3'H, etc.) is a major point of control. nih.gov This regulation is largely orchestrated by a conserved transcriptional complex known as the MBW complex. mdpi.commdpi.com This complex consists of three types of transcription factors:

R2R3-MYB proteins: These are key regulators that often determine the specificity of the pathway branch being activated. mdpi.com Specific MYB factors (e.g., MYB11, MYB12, and MYB111 in Arabidopsis) are known to activate the genes for flavonol biosynthesis, the class to which ampelopsin's precursor belongs. nih.gov

basic Helix-Loop-Helix (bHLH) proteins: These transcription factors interact with MYB proteins to form a functional activation complex. nih.gov

WD40-repeat (WDR) proteins: These proteins act as a scaffold, stabilizing the interaction between the MYB and bHLH components to form the active MBW complex. mdpi.comresearchgate.net

This MBW complex binds to specific cis-regulatory elements in the promoters of flavonoid structural genes, thereby activating their coordinated transcription. mdpi.com Other transcription factor families, such as WRKY, AP2/ERF, and bZIP, can also play roles, often by interacting with or modulating the activity of the core MBW complex. nih.gov

Table 2: Key Transcriptional Regulators of Flavonoid Biosynthesis

Regulator Family Examples Function in Flavonoid Biosynthesis
R2R3-MYB AtMYB11, AtMYB12, AtMYB111 Positive regulators that activate the expression of early biosynthetic genes (CHS, CHI, F3H) and flavonol synthase (FLS). nih.gov
bHLH TT8, GL3, EGL3 Interact with MYB proteins to form the MBW activation complex. nih.gov
WD40-Repeat TTG1 (Transparent Testa Glabra 1) Acts as a protein scaffold to stabilize the MYB-bHLH interaction. mdpi.comnih.gov
Other TFs WRKY, AP2/ERF, bZIP Co-regulate flavonoid production, often by interacting with the MBW complex. nih.gov

Post-Translational Regulation: After the biosynthetic enzymes are synthesized, their activity can be further modulated. This provides a more rapid control mechanism than transcriptional regulation. ontosight.ai Key post-translational modifications include:

Phosphorylation: The addition or removal of phosphate (B84403) groups can alter an enzyme's catalytic activity or its ability to interact with other proteins in multi-enzyme complexes. ontosight.ai

Ubiquitination: This process involves tagging an enzyme with ubiquitin molecules, which typically targets it for degradation by the 26S proteasome. sci-hub.se This mechanism allows the cell to rapidly turn over biosynthetic enzymes and shut down the pathway. For instance, the COP9 signalosome can induce the ubiquitination and subsequent degradation of transcription factors, thereby downregulating the pathway. mdpi.com

These regulatory layers ensure that the synthesis of this compound is a highly controlled process, allowing the plant to fine-tune its production in response to developmental and environmental needs. ontosight.ai

Environmental and Stress-Induced Modulations of Biosynthetic Gene Expression and Enzyme Activity

The biosynthesis of flavonoids, including the precursors to this compound, is highly sensitive to environmental conditions and is a key component of the plant's defense system against various abiotic stresses. mdpi.comnih.gov Plants accumulate these compounds to protect themselves from damage caused by factors such as high light intensity, ultraviolet (UV) radiation, drought, salinity, and extreme temperatures. researchgate.netwiley.com

Drought and Salinity Stress: Water deficit and high salt concentrations are major environmental challenges that trigger oxidative stress in plants through the overproduction of reactive oxygen species (ROS). nih.govhilarispublisher.com Plants respond by upregulating the flavonoid biosynthetic pathway to produce antioxidant compounds. hilarispublisher.comhilarispublisher.com Studies in various plants, including Arabidopsis and citrus species, have shown that drought stress leads to the increased expression of key biosynthetic genes like PAL, C4H, CHS, CHI, and F3'H. mdpi.comnih.gov This results in the accumulation of flavonols and other flavonoids that help scavenge ROS, maintain cellular redox balance, and contribute to osmotic adjustment. hilarispublisher.comhilarispublisher.com

Ultraviolet (UV) Radiation: UV radiation, particularly UV-B (280-320 nm), is a significant environmental stressor that can damage DNA and other cellular components. ijdvl.comresearchgate.net Flavonoids are potent UV-screening compounds. nih.gov Exposure to UV-B radiation strongly induces the expression of flavonoid biosynthesis genes, including CHS, F3H, and FLS. aimspress.com This response is often mediated by specific transcription factors like HY5, which works in concert with MYB proteins to activate gene expression, leading to the accumulation of flavonoids in the epidermal layers of leaves and stems to absorb the harmful radiation. nih.gov The accumulation of flavonoids with a catechol structure (two adjacent hydroxyl groups) on the B-ring, a feature present in ampelopsin's precursor, is particularly effective for free radical scavenging under UV stress. researchgate.net

High Light and Temperature Stress: Exposure to high light intensity can also lead to oxidative stress. mdpi.com Plants respond by increasing the production of flavonoids, which act as antioxidants to protect the photosynthetic apparatus. nih.gov Similarly, both high and low temperature stress can modulate the expression of flavonoid biosynthetic genes, leading to changes in the profile and quantity of these protective compounds. mdpi.com

Table 3: Modulation of Flavonoid Biosynthesis by Environmental Stress

Stress Factor Plant Response Key Genes/Mechanisms Involved Reference
Drought Increased accumulation of flavonols and anthocyanins. Upregulation of PAL, C4H, CHS, TT4, TT5, TT6, TT7 expression. mdpi.comnih.gov
UV Radiation Accumulation of flavonoids in epidermal cells for UV screening and antioxidant defense. Induction of CHS, F3H, FLS via HY5 and MYB transcription factors. Eviction of H2A.Z-nucleosomes from gene loci. aimspress.comnih.gov
High Salinity Increased synthesis of flavones and other flavonoids to combat oxidative stress. Upregulation of genes like NtCHS1 and GmFNSII. mdpi.com
Temperature (High/Low) Altered accumulation of flavonoids, including anthocyanins. Increased expression of PAL, C4H, 4CL, CHI, DFR, ANS. mdpi.com
High Light Intensity Enhanced production of dihydroxy B-ring-substituted flavonoids. Upregulation of genes including PAL, 4CL, CHS, F3'5'H. Scavenging of H2O2. mdpi.commdpi.com

Mechanistic Biological Activities of Ampelopsin 3 O Glucoside: Preclinical Investigations

Antioxidant and Reactive Oxygen Species Scavenging Mechanisms of Ampelopsin-3'-O-glucoside

Ampelopsin, also known as dihydromyricetin (B1665482), is a flavonoid that has demonstrated notable antioxidant properties. nih.govnih.gov Its glycoside form, this compound, is also expected to contribute to antioxidant activities. The antioxidant potential of such compounds is often evaluated through a variety of in vitro and in vivo studies, which help to elucidate their mechanisms of action in mitigating oxidative stress.

A range of in vitro assays are commonly employed to determine the antioxidant capacity of compounds like this compound. These tests measure the ability of a substance to neutralize free radicals and reduce oxidants.

DPPH Radical Scavenging Activity: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. researchgate.netmdpi.com Studies on ampelopsin have shown that it possesses a more potent DPPH radical scavenging activity than the synthetic antioxidant butylated hydroxyanisole (BHA) at the same concentrations. nih.gov For instance, at concentrations from 2 to 10 µg/mL, ampelopsin exhibited scavenging activities of 66.55% to 96.19%. nih.gov

ABTS Radical Scavenging Activity: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another method used to assess antioxidant activity. mdpi.commdpi.com Ampelopsin has demonstrated effective scavenging of the ABTS radical. nih.gov The artificial nature of the ABTS radical, which is not found in biological systems, is a noted drawback of this method. mdpi.com

Ferric Reducing Antioxidant Power (FRAP): The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govmdpi.com Ampelopsin has shown a concentration-dependent increase in its reducing power in the FRAP assay, indicating its capacity to donate electrons and neutralize free radicals. nih.gov At a concentration of 60 µg/mL, ampelopsin's reducing power was significantly greater than that of BHA. nih.gov

Oxygen Radical Absorbance Capacity (ORAC): The ORAC assay is another method used to assess antioxidant capacity, although specific data for this compound in this assay is not as readily available in the provided results. Generally, a significant correlation is found between the total phenolic content of plant extracts and their antioxidant capacity as measured by assays like ORAC. nih.gov

The following table summarizes the findings from various in vitro antioxidant assays performed on Ampelopsin.

AssayFindingSource
DPPH More efficient at scavenging DPPH radicals than BHA. nih.gov
ABTS Exhibited excellent ABTS radical scavenging activity. nih.gov
FRAP Showed greater reducing capacity than BHA in a concentration-dependent manner. nih.gov
H₂O₂ More effective at scavenging hydrogen peroxide than BHA. nih.gov

Beyond direct radical scavenging, flavonoids can exert antioxidant effects by modulating the activity of endogenous antioxidant enzymes. These enzymes are crucial for maintaining redox homeostasis within the cell. The primary antioxidant enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govmdpi.comffhdj.com

Superoxide Dismutase (SOD): SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.commdpi.com Studies have shown that in response to oxidative stress, the activity of SOD can be modulated by antioxidant compounds. mdpi.com For example, in preclinical models, ampelopsin administration has been shown to increase the activities of SOD in the liver and lungs of piglets under lipopolysaccharide (LPS)-induced oxidative stress. nih.gov

Catalase (CAT): CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen. mdpi.commdpi.com Similar to SOD, the activity of CAT can be influenced by flavonoids. In LPS-challenged piglets, ampelopsin treatment was found to increase the activity of CAT, helping to mitigate oxidative damage. nih.gov

The table below details the effects of Ampelopsin on endogenous antioxidant enzymes.

EnzymeEffectModel SystemSource
SOD Increased activityLPS-induced oxidative stress in piglets nih.gov
CAT Increased activityLPS-induced oxidative stress in piglets nih.gov
GPx Increased activityLPS-induced oxidative stress in piglets nih.gov

Preclinical in vivo studies provide valuable insights into the protective effects of compounds against oxidative stress in a whole-organism context.

In a study involving piglets with LPS-induced oxidative stress, dietary supplementation with ampelopsin was shown to enhance the total antioxidant capacity (T-AOC) and decrease markers of oxidative damage, such as malondialdehyde (MDA) and protein carbonyl contents. nih.govresearchgate.net MDA is a marker of lipid peroxidation. nih.gov Ampelopsin pretreatment significantly decreased MDA levels in erythrocytes exposed to an oxidizing agent. nih.gov These findings suggest that ampelopsin can effectively alleviate oxidative stress in vivo by preventing the formation of reactive oxygen species and bolstering the endogenous antioxidant defense system. nih.govresearchgate.net Furthermore, ampelopsin has been shown to protect against high glucose-induced oxidative stress in mesangial cells by suppressing the production of intracellular ROS and the expression of ROS-producing enzymes like NADPH oxidase 2 (NOX2) and NOX4. nih.gov This protection may be mediated through the activation of the Nrf2/HO-1 pathway. nih.gov

Anti-inflammatory Modulatory Effects and Signaling Pathway Interactions of this compound

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. journalmeddbu.com Flavonoids like ampelopsin have been investigated for their anti-inflammatory properties.

Pro-inflammatory mediators, including cytokines, chemokines, and prostaglandins, play a central role in the inflammatory process. journalmeddbu.comthermofisher.com

Cytokines: These are small proteins that are crucial in cell signaling. Pro-inflammatory cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) are key players in initiating and sustaining inflammation. thermofisher.commdpi.com Ampelopsin has been shown to significantly inhibit the release of these pro-inflammatory cytokines in a dose-dependent manner in macrophages stimulated with LPS. nih.gov

Chemokines: This family of small cytokines is involved in guiding the migration of immune cells to the site of inflammation. thermofisher.com

Prostaglandins: These lipid compounds are involved in the inflammatory response and are synthesized by the cyclooxygenase (COX) enzymes. nih.govnih.gov

The table below summarizes the inhibitory effects of Ampelopsin on pro-inflammatory mediators.

MediatorEffectCell/Model SystemSource
IL-1β Inhibited releaseLPS-stimulated RAW264.7 macrophages nih.gov
IL-6 Inhibited releaseLPS-stimulated RAW264.7 macrophages nih.gov
TNF-α Inhibited releaseLPS-stimulated RAW264.7 macrophages nih.gov
Nitric Oxide (NO) Inhibited releaseLPS-stimulated RAW264.7 macrophages nih.gov

The anti-inflammatory effects of many natural compounds are mediated through their interaction with key intracellular signaling pathways that regulate the expression of inflammatory genes.

Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a central regulator of inflammation. mdpi.com Its activation leads to the transcription of numerous pro-inflammatory genes. mdpi.com Ampelopsin has been found to suppress the activation of NF-κB by inhibiting the phosphorylation of IκB kinase (IKK) and IκB, which prevents the translocation of NF-κB to the nucleus. nih.gov

Mitogen-Activated Protein Kinase (MAPK): The MAPK pathways, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli and play a role in inflammation. researchgate.net While some studies on other flavonoids show modulation of MAPK pathways, one study on ampelopsin indicated that it did not affect MAPK phosphorylation in LPS-induced macrophages. nih.govmdpi.com

Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt): The PI3K/Akt pathway is involved in cell survival, proliferation, and inflammation. nih.gov Ampelopsin has been demonstrated to suppress the LPS-induced activation of Akt. nih.gov The study suggested that the anti-inflammatory effect of ampelopsin is due to the inhibition of interconnected ROS/Akt/IKK/NF-κB signaling pathways. nih.gov

The following table outlines the modulatory effects of Ampelopsin on key inflammatory signaling pathways.

Signaling PathwayEffect of AmpelopsinCell/Model SystemSource
NF-κB Downregulation/Inhibition of activationLPS-stimulated RAW264.7 macrophages nih.gov
PI3K/Akt Downregulation/Suppression of activationLPS-stimulated RAW264.7 macrophages nih.gov
MAPK No significant effect on phosphorylationLPS-stimulated RAW264.7 macrophages nih.gov

Preclinical In Vivo Models of Inflammatory Conditions (e.g., LPS-induced models)

Direct preclinical in vivo studies investigating the effects of this compound on inflammatory conditions are not extensively documented. However, research on its aglycone form, Ampelopsin, provides significant evidence of anti-inflammatory potential, particularly in lipopolysaccharide (LPS)-induced models.

In in vitro studies using LPS-stimulated microglial cells, Ampelopsin has been shown to exert potent anti-inflammatory effects. nih.gov It significantly decreases the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.gov Furthermore, Ampelopsin markedly reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Mechanistically, Ampelopsin's anti-inflammatory action involves the inhibition of critical signaling pathways. It has been demonstrated to suppress the LPS-induced activation of the nuclear factor-kappaB (NF-κB) pathway by preventing the degradation of its inhibitor, IκBα. nih.gov Additionally, Ampelopsin significantly reduces the phosphorylation of components in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically JAK2 and STAT3, thereby inhibiting STAT3 nuclear translocation. nih.gov These findings in microglial cells suggest that Ampelopsin could potentially mitigate neuroinflammation. nih.gov Other studies corroborate that Ampelopsin's anti-inflammatory properties are linked to its ability to modulate the Toll-like receptor 4 (TLR4) and PI3K/Akt signaling cascades. mdpi.com

While these findings focus on Ampelopsin, they establish a strong rationale for investigating whether this compound possesses similar or enhanced anti-inflammatory activities in in vivo models.

Anticancer Potential and Mechanistic Insights of this compound

The anticancer properties of this compound have not been specifically detailed in preclinical research. However, its parent flavonoid, Ampelopsin (Dihydromyricetin), has been extensively studied and demonstrates significant anticancer activity against a wide array of cancers, including those of the breast, liver, lung, prostate, kidney, and blood. nih.govnih.govnih.govresearchgate.net The mechanisms underlying these effects involve the induction of programmed cell death, inhibition of proliferation, and suppression of metastasis. nih.gov

Ampelopsin is a potent inducer of apoptosis in various cancer cell lines through the engagement of multiple molecular pathways. nih.gov It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.gov

In leukemia cells (HL60 and K562), Ampelopsin induces nuclear condensation, increases the generation of reactive oxygen species (ROS), and disrupts the mitochondrial membrane potential. mdpi.com This leads to the activation of the mitochondrial apoptotic cascade, characterized by an increased Bax/Bcl-2 ratio and the subsequent activation of caspase-9 and caspase-3. nih.govmdpi.com Similarly, in breast cancer cells (MCF-7 and MDA-MB-231), Ampelopsin promotes apoptosis through mitochondrial dysfunction and the accumulation of ROS. nih.gov

Furthermore, Ampelopsin can induce apoptosis via endoplasmic reticulum (ER) stress. nih.gov In breast cancer cells, it activates key ER stress-related proteins, including GRP78 and CHOP. nih.gov This ER stress-mediated apoptosis can be linked to the generation of ROS. nih.gov In hepatoma HepG2 cells, Ampelopsin activates death receptors 4 and 5, contributing to the extrinsic pathway of apoptosis. nih.gov

Table 1: Molecular Mechanisms of Ampelopsin-Induced Apoptosis in Cancer Cells

Cancer Type Cell Lines Key Molecular Events Citations
Leukemia HL60, K562 Increased ROS, loss of mitochondrial membrane potential, increased Bax/Bcl-2 ratio, activation of caspase-9 and -3. nih.govmdpi.com
Breast Cancer MDA-MB-231, MCF-7 Mitochondrial dysfunction, ROS accumulation, activation of ER stress pathway (GRP78, CHOP). nih.govnih.gov
Glioma U251, A172 Activation of intrinsic and extrinsic pathways, upregulation of JNK expression. nih.gov
Hepatoma HepG2 Activation of death receptors 4 and 5, increased Bax/Bcl-2 ratio. nih.gov

| Renal Carcinoma | 786-O | Inhibition of PI3K/AKT signaling pathway. | nih.gov |

Ampelopsin effectively inhibits the proliferation of cancer cells and induces cell cycle arrest, though the specific phase of arrest can be cell-type dependent. nih.govmdpi.com In studies using leukemia cell lines, Ampelopsin was found to arrest HL60 cells at the sub-G1 phase, while K562 cells were arrested in the S-phase. mdpi.com This differential effect is attributed to its ability to distinctly regulate the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors in each cell line. mdpi.com

In human glioma cells (U251 and A172), Ampelopsin treatment resulted in cell cycle arrest at the G1 and S phases. nih.gov In osteosarcoma cells, Ampelopsin was reported to cause G2/M phase arrest. nih.gov The underlying mechanisms for these actions often involve the generation of ROS and the modulation of key cell cycle regulatory proteins. nih.govnih.gov For instance, Ampelopsin has been shown to downregulate the expression of critical cyclins such as Cyclin A1 and Cyclin D1. nih.gov

Table 2: Cell Cycle Arrest Induced by Ampelopsin in Different Cancer Models

Cancer Cell Line Phase of Cell Cycle Arrest Associated Mechanisms Citations
HL60 (Leukemia) Sub-G1 Regulation of cyclins and CDKs. mdpi.com
K562 (Leukemia) S-phase Differential regulation of cyclins and CDKs. mdpi.com
U251, A172 (Glioma) G1 and S-phase ROS generation. nih.gov
Osteosarcoma Cells G2/M DNA damage prevention, activation of ATM-CHK2-H2AX pathway. nih.gov

| JAR (Choriocarcinoma) | Not specified | Reduction in Cyclin A1 and Cyclin D1 expression. | nih.gov |

Ampelopsin has demonstrated significant anti-angiogenic and anti-metastatic activities in various preclinical assays. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth. medchemexpress.com Ampelopsin inhibits angiogenesis by downregulating the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) in hepatocellular carcinoma cells. nih.gov

Metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related mortality. Ampelopsin impedes this process by inhibiting cell migration and invasion. nih.gov It has been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in metastasis, by increasing the expression of E-cadherin while decreasing N-cadherin and vimentin (B1176767) in renal cell carcinoma cells. nih.gov Furthermore, Ampelopsin reduces the expression of matrix metalloproteinases (MMPs), such as MMP-9, which are crucial for the degradation of the extracellular matrix, thereby preventing cancer cell invasion. nih.gov In prostate cancer cells, Ampelopsin was found to reduce metastasis by downregulating the expression of the chemokine receptor CXCR4. nih.gov

The anticancer efficacy of Ampelopsin has been validated in several preclinical animal models. In human glioma xenograft models, where human tumor cells are implanted in immunodeficient mice, administration of Ampelopsin significantly suppressed tumor growth. nih.govnih.gov Similarly, in a mouse xenograft model for prostate cancer, oral administration of Ampelopsin decreased tumor growth and reduced the incidence of lymph node and lung metastases in a dose-dependent manner. nih.gov

In a xenograft model of multiple myeloma, Ampelopsin was shown to restrain tumor growth in vivo. nih.gov It has also been shown to inhibit the proliferation of human bladder carcinoma and murine sarcoma cells in mouse models. nih.gov These in vivo studies confirm the potent anticancer effects observed in cell-based assays and highlight the therapeutic potential of Ampelopsin. nih.govnih.gov

The anticancer effects of Ampelopsin are mediated through its ability to modulate a multitude of oncogenic signaling pathways. nih.govnih.gov The phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathway, which is frequently hyperactivated in cancer, is a key target. nih.gov Ampelopsin has been shown to negatively regulate this pathway in renal and leukemia cells by inhibiting the phosphorylation of PI3K and AKT. nih.govmdpi.com

The NF-κB signaling pathway, crucial for promoting inflammation and cell survival, is also effectively suppressed by Ampelopsin. nih.govmdpi.com This inhibition disrupts downstream processes that contribute to cancer progression. nih.gov Other important pathways modulated by Ampelopsin include the c-Jun N-terminal protein kinase (JNK) pathway, which is upregulated in glioma cells to promote apoptosis, and the mammalian target of rapamycin (B549165) (mTOR) pathway, which is suppressed in breast cancer. nih.gov

In addition to protein signaling, Ampelopsin alters gene expression profiles. It has been shown to suppress the expression of key stemness markers in leukemia cells, such as Oct4, Sox2, CD44, and CD133, suggesting it may target cancer stem cells. mdpi.com It also modulates the expression of microRNAs, which are small non-coding RNAs that regulate gene expression and are often dysregulated in cancer. nih.gov

Table 3: Oncogenic Signaling Pathways Modulated by Ampelopsin

Signaling Pathway Effect of Ampelopsin Cancer Type(s) Citations
PI3K/AKT Inhibition/Downregulation Renal Carcinoma, Leukemia, Breast Cancer nih.govnih.govmdpi.com
NF-κB Inhibition/Downregulation Leukemia, Microglia (inflammation model) nih.govnih.govmdpi.com
mTOR Inhibition/Downregulation Breast Cancer nih.gov
JNK Upregulation/Activation Glioma nih.gov

| STAT1/RIG-I | Activation | Multiple Myeloma | nih.gov |

Neuroprotective Actions and Neurological Pathway Interactions of this compound

There is insufficient data in the current scientific literature to detail the specific neuroprotective actions and neurological pathway interactions of this compound.

Attenuation of Neuroinflammation and Oxidative Damage in Neural Cell Cultures

Specific studies on the ability of this compound to attenuate neuroinflammation and oxidative damage in neural cell cultures have not been identified.

Modulation of Neurotransmitter Systems and Synaptic Plasticity in Preclinical Studies

Preclinical studies detailing the modulation of neurotransmitter systems or synaptic plasticity by this compound are not available in the reviewed literature.

Preclinical In Vivo Models of Neurodegenerative and Neurological Conditions

There is a lack of preclinical in vivo studies using this compound in models of neurodegenerative or neurological conditions.

Cardioprotective Effects and Vascular System Modulations by this compound

The cardioprotective effects and mechanisms of vascular system modulation specific to this compound are not documented in the available preclinical research.

Endothelial Function Enhancement and Vascular Tone Regulation in Isolated Tissues and Preclinical Models

Specific data on the role of this compound in enhancing endothelial function or regulating vascular tone in isolated tissues or preclinical models is currently unavailable.

Myocardial Protection in Ischemia-Reperfusion Injury Models (Preclinical)

Preclinical investigations into the protective effects of this compound in myocardial ischemia-reperfusion injury models have not been found in the scientific literature.

Modulation of Lipid Metabolism and Atherosclerotic Processes in Preclinical In Vivo Studies

Preclinical investigations in animal models of atherosclerosis, a disease characterized by the buildup of fats and cholesterol in artery walls, suggest a potential role for the ampelopsin scaffold in modulating lipid metabolism and reducing atherosclerotic plaque development. Although direct studies on this compound are limited, research on its aglycone, dihydromyricetin (DHM), offers significant insights.

In studies using low-density lipoprotein receptor-deficient (LDLr-/-) mice, a model known to develop human-like atherosclerosis, DHM has demonstrated the ability to ameliorate hyperlipidemia. frontiersin.org It has been shown to reduce levels of serum oxidized low-density lipoprotein (ox-LDL), a key driver of atherosclerosis, as well as pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in mice fed a high-fat diet. frontiersin.org Furthermore, DHM treatment has been observed to suppress the accumulation of lipids in the liver and inhibit the formation of atherosclerotic lesions in the aorta. frontiersin.orgfrontiersin.org Mechanistically, these effects are associated with the prevention of hepatic and aortic inflammation and oxidative stress. frontiersin.org DHM was found to inhibit the generation of reactive oxygen species and suppress the expression of NOX2, an enzyme involved in oxidative stress. frontiersin.org It also inhibited macrophage foam cell formation, a critical early event in plaque development, and enhanced cholesterol efflux. frontiersin.org

Animal models are crucial for studying atherosclerosis, with ApoE-deficient (ApoE-/-) and LDLr-deficient (LDLr-/-) mice being the most common for creating and investigating the disease. nih.govresearchgate.net These models, which develop lesions similar to humans, have been instrumental in demonstrating that interventions can lead to the regression of established plaques. nih.govnih.gov The findings from DHM studies in these models suggest that the compound may favor features of plaque stability, an important aspect of preventing clinical events like heart attacks. frontiersin.org

Table 1: Effects of Dihydromyricetin (Ampelopsin) on Lipid Metabolism and Atherosclerosis in Preclinical Models

Model Key Findings Putative Mechanisms Reference
LDLr-/- Mice Ameliorated hyperlipidemia; Reduced serum ox-LDL, IL-6, and TNF-α; Suppressed hepatic lipid accumulation; Inhibited atherosclerotic lesion formation. Anti-inflammatory action; Anti-oxidative effect (reduced ROS and NOX2); Inhibition of macrophage foam cell formation; Enhanced cholesterol efflux. frontiersin.org
ApoE-/- Mice A widely used consensus model for atherosclerosis. Not specified for DHM, but this model is standard for testing anti-atherosclerotic agents. researchgate.netnih.gov

Anti-Diabetic Mechanisms of this compound

The potential anti-diabetic effects of this compound are being explored through several mechanistic avenues, with cellular and animal models providing critical preclinical data. The research again largely centers on the aglycone, dihydromyricetin (DHM).

Glucose Uptake and Insulin (B600854) Signaling Pathway Modulation in Cellular Models

Cellular models are fundamental in dissecting the molecular pathways of insulin resistance. In skeletal muscle, insulin binding to its receptor triggers a cascade involving the phosphorylation of insulin receptor substrate (IRS) proteins, activation of phosphatidylinositol 3-kinase (PI3K), and subsequent phosphorylation of Akt. plos.orgnih.gov Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. plos.org

Studies using L6 myotubes, a skeletal muscle cell line, have shown that ampelopsin (DHM) can improve insulin sensitivity. In models of insulin resistance induced by palmitate, ampelopsin treatment markedly increased the phosphorylation of IRS-1 and Akt, leading to a corresponding increase in glucose uptake capacity. plos.orgnih.govresearchgate.net This effect appears to be linked to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. plos.orgnih.govfigshare.com Further investigation revealed that ampelopsin may function as a potential agonist of peroxisome proliferator-activated receptor-γ (PPARγ), which in turn regulates the FGF21-AMPK signaling pathway to promote insulin sensitization. plos.orgnih.gov

In 3T3-L1 adipocytes (fat cells), DHM was also found to dose-dependently increase glucose uptake. nih.govresearchgate.net One proposed mechanism involves the inhibition of the MEK/ERK signaling pathway, which leads to a down-regulation of PPARγ phosphorylation, thereby mitigating insulin resistance. frontiersin.orgnih.gov

Table 2: Modulation of Glucose Uptake and Signaling by Ampelopsin/Dihydromyricetin in Cellular Models

Cell Line Model of Insulin Resistance Key Findings Investigated Pathway Reference
L6 Myotubes Palmitate-induced Increased glucose uptake; Upregulated p-IRS-1 and p-Akt. PPARγ/FGF21/AMPK Signaling plos.orgnih.govnih.gov
3T3-L1 Adipocytes Dexamethasone-induced Increased glucose uptake; Decreased adipogenesis. MEK/ERK/PPARγ Signaling frontiersin.orgnih.gov
3T3-L1 Adipocytes TNFα-induced Ameliorated insulin resistance; Increased glucose uptake. Phospholipase C-CaMKK-AMPK Signaling nih.gov

Inhibition of Carbohydrate-Digesting Enzymes (e.g., α-glucosidase, α-amylase)

One therapeutic strategy for managing type 2 diabetes is to delay carbohydrate digestion by inhibiting key enzymes in the small intestine, such as α-glucosidase and α-amylase. semanticscholar.orgnih.gov This action slows the release of glucose into the bloodstream, reducing postprandial hyperglycemia. semanticscholar.org

In vitro studies have demonstrated that various flavonoids can inhibit these enzymes. nih.govnih.gov Research on dihydromyricetin (DHM) shows that it possesses inhibitory activity against both α-glucosidase and α-amylase. nih.govresearchgate.netresearchgate.net A comparative study of 15 flavonoids found that myricetin (B1677590) had significantly higher α-glucosidase inhibitory activity than DHM, suggesting that the double bond between C2 and C3 in the C-ring of the flavonoid structure is important for this activity. nih.gov In contrast, another study reported that DHM from vine tea had an IC50 value of 262.50 μM against α-glycosidase. researchgate.net

Structure-activity relationship studies indicate that the presence of certain functional groups can greatly enhance inhibitory potency. For instance, a galloyl substituent at the C-3 position of the dihydroflavonol skeleton was shown to dramatically increase α-glucosidase inhibitory activity, with one such compound exhibiting an IC50 value of 0.21 μM. mdpi.com The inhibitory potential of this compound itself has not been extensively reported, and it is known that glycosylation can sometimes decrease the binding affinity of flavonoids to α-amylase. uq.edu.au

Table 3: Inhibitory Activity of Dihydromyricetin (Ampelopsin) Against Digestive Enzymes

Enzyme Compound IC50 Value Comments Reference
α-Glucosidase Dihydromyricetin 262.50 μM From vine tea extract. researchgate.net
α-Glucosidase Dihydromyricetin Lower activity than Myricetin The C2-C3 double bond in myricetin enhances activity. nih.gov
α-Amylase Dihydromyricetin Inhibitory activity confirmed Binds to the enzyme, forming a complex. researchgate.net

Preclinical In Vivo Models of Diabetes Mellitus and Metabolic Syndrome

Animal models provide a systemic context for evaluating potential anti-diabetic agents. Dihydromyricetin (DHM) has been shown to attenuate metabolic syndrome and improve insulin sensitivity in db/db mice, a genetic model of obesity and type 2 diabetes. nih.gov These effects were associated with the upregulation of IRS phosphorylation. nih.gov In rats fed a high-fat diet, which induces obesity and metabolic disorders, treatment with a DHM-rich herbal extract significantly ameliorated hyperlipidemia and hyperglycemia. researchgate.net The treatment reduced levels of blood triglycerides, total cholesterol, and glucose. researchgate.net

These findings suggest that the ampelopsin scaffold has the potential to improve key markers of diabetes and metabolic syndrome in vivo, providing a rationale for further investigation into the specific effects of this compound.

Other Emerging Biological Activities of this compound

Beyond its metabolic effects, the ampelopsin structure is being investigated for other therapeutic properties, including antiviral activities.

Antiviral Properties and Mechanistic Elucidation (In Vitro Studies)

Flavonoids are known to possess a broad spectrum of antiviral activities, and their glycoside forms can sometimes exhibit increased solubility and enhanced effects. researchgate.netnih.gov Dihydromyricetin (DHM), the aglycone of this compound, has been shown to inhibit several viruses in vitro.

Against Influenza A virus, DHM was found to inhibit viral replication by targeting the polymerase basic 2 (PB2) subunit, a core component of the viral RNA polymerase complex. nih.gov Molecular docking studies suggest DHM interacts with the cap-binding pocket of PB2, acting as a competitor to disrupt viral transcription. nih.gov It also demonstrated an ability to reduce cellular inflammation by inhibiting the TLR3 signaling pathway. nih.gov

DHM has also shown potent activity against DNA viruses from the herpesvirus family. It was found to inhibit Pseudorabies virus (PRV) by directly inactivating the virion and inhibiting viral adsorption and replication. mdpi.com The mechanism involves modulating the NF-κB signaling pathway and inducing apoptosis in infected cells to limit the production of new virus particles. mdpi.com Another study found that DHM interferes with PRV invasion and inhibits pyroptosis, a form of inflammatory cell death. tandfonline.com Similar anti-inflammatory and NF-κB inhibitory mechanisms were observed in studies against Herpes Simplex Virus type 1 (HSV-1). researchgate.net

While direct antiviral studies on this compound are not widely available, these findings for its aglycone highlight promising mechanisms that warrant further investigation for the glycosylated form. frontiersin.orgscielo.br

Table 4: Preclinical In Vitro Antiviral Activities of Dihydromyricetin (Ampelopsin)

Virus Cell Line Key Findings Elucidated Mechanism of Action Reference
Influenza A Virus A549, MDCK Inhibited replication of multiple strains; Reduced viral RNA levels. Inhibited viral polymerase PB2 subunit; Inhibited TLR3 signaling pathway. nih.gov
Pseudorabies Virus (PRV) PK-15 Inhibited viral replication; Directly inactivated virions. Modulated NF-κB signaling; Induced apoptosis; Inhibited pyroptosis. mdpi.comtandfonline.com
Herpes Simplex Virus (HSV-1) Vero Blocked HSV-1 infection. Suppressed NF-κB activation; Decreased inflammatory cytokine production. researchgate.net

Table of Mentioned Compounds

Compound Name Abbreviation
This compound
Ampelopsin APL
Dihydromyricetin DHM
Interleukin-6 IL-6
Tumor necrosis factor-alpha TNF-α
Insulin receptor substrate IRS
Phosphatidylinositol 3-kinase PI3K
Protein kinase B Akt
Glucose transporter 4 GLUT4
AMP-activated protein kinase AMPK
Peroxisome proliferator-activated receptor-γ PPARγ
Fibroblast growth factor 21 FGF21
Mitogen-activated protein kinase kinase MEK
Extracellular signal-regulated kinase ERK
α-glucosidase
α-amylase
Polymerase basic 2 PB2
Toll-like receptor 3 TLR3

Antimicrobial and Antifungal Activities (In Vitro Studies)

Direct in vitro studies detailing the antimicrobial and antifungal activities of isolated this compound are scarce. While various plant extracts containing flavonoid glycosides have demonstrated antimicrobial properties, the specific efficacy and spectrum of activity for this compound have not been thoroughly elucidated.

One study on the phytochemicals from Combretum zeyheri, a plant used in traditional medicine in Zimbabwe, identified the presence of ampelopsin glucoside as a potential contributor to the antimycobacterial activities of the plant's extract. researchgate.net However, this study did not isolate the compound and test its activity individually against a range of microbes and fungi.

Research on related compounds, such as extracts from Ampelopsis grossedentata (vine tea), has shown antimicrobial effects against certain foodborne pathogens. nih.gov For instance, a study identified several compounds from vine tea, but the most vigorous antimicrobial activity was attributed to a pentahydroxyisoflavone, not a glucoside of ampelopsin. nih.gov The aglycone, ampelopsin, has also been shown to possess antifungal activity against Cladosporium herbarum. researchgate.net This suggests that the parent molecule has antimicrobial potential, but it remains unclear how the addition of a 3'-O-glucoside group affects this activity. The glycosylation of flavonoids can significantly alter their biological properties, including their ability to interact with microbial cell membranes and enzymes. Without specific studies on this compound, its antimicrobial and antifungal profile remains speculative.

Table 1: In Vitro Antimicrobial and Antifungal Activity of this compound

Microorganism Test Method Findings

Hepatoprotective Mechanisms and Liver Function Modulation (Preclinical In Vivo)

There is a significant lack of preclinical in vivo studies investigating the specific hepatoprotective mechanisms and liver function modulation of purified this compound. The majority of research in this area has been conducted on extracts of Ampelopsis grossedentata or its primary flavonoid, ampelopsin.

Studies on Ampelopsis grossedentata extracts have demonstrated hepatoprotective effects in various animal models of liver injury, including those induced by alcohol and high-fat diets. researchgate.netnih.govmdpi.com These extracts have been shown to reduce serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), mitigate liver triglyceride accumulation, and modulate enzymes involved in alcohol metabolism. mdpi.comnih.gov The proposed mechanisms often involve antioxidant and anti-inflammatory pathways. nih.gov

Ampelopsin itself has been shown to protect against D-galactosamine-induced liver injury in rats by preventing oxidative stress. nih.gov However, the influence of the glucoside moiety at the 3'-O position on this activity is not well understood. A study investigating the chemical constituents of A. grossedentata and their hepatoprotective effects on acetaminophen-induced HepG2 cell injury noted that glycosylation of flavonols at the C-3 position could significantly diminish their protective activities. mdpi.com This suggests that this compound might be less active than its aglycone, ampelopsin, in this context, although in vivo confirmation is required.

Without direct in vivo studies on this compound, it is not possible to detail its specific mechanisms for hepatoprotection or its precise effects on liver function markers.

Table 2: Preclinical In Vivo Hepatoprotective Studies of this compound

Animal Model Key Findings on Liver Function Proposed Mechanisms of Action

Structure Activity Relationship Sar Studies of Ampelopsin 3 O Glucoside and Its Analogues

Impact of Glycosylation Pattern and Sugar Moiety on Biological Activity

Glycosylation, the attachment of sugar moieties to the flavonoid backbone, is a critical determinant of the physicochemical properties and biological fate of compounds like Ampelopsin-3'-O-glucoside. researchgate.net This modification significantly impacts solubility, stability, bioavailability, and ultimately, bioactivity. researchgate.netbiosynth.comresearchgate.net

Generally, the aglycone form of a flavonoid (the non-sugar part, which for this compound is Ampelopsin, also known as dihydromyricetin) is a more potent antioxidant in vitro than its corresponding glycoside. nih.govmdpi.commdpi.com However, the addition of a sugar, such as the glucose in this compound, often enhances water solubility and stability. researchgate.netoup.com This increased solubility can improve its potential for absorption and distribution within biological systems. researchgate.net

The position of glycosylation is also crucial. For most dietary flavonoids, sugar moieties are commonly found at the 3- or 7-positions, which influences their absorption and metabolism. nih.gov The type of sugar (e.g., glucose, rhamnose, galactose) and the nature of the linkage (O-glycoside vs. C-glycoside) further modulate the compound's properties. mdpi.comnih.gov O-glycosides, like this compound, must typically be hydrolyzed by intestinal enzymes to release the aglycone before absorption can occur. mdpi.com In contrast, C-glycosides, which have a more stable carbon-carbon bond, are often absorbed intact. nih.govcambridge.org

Structural FeatureGeneral Impact on BioactivityExample/Reason
Aglycone (e.g., Ampelopsin) Higher in vitro antioxidant activity. nih.govmdpi.comThe free hydroxyl groups on the aglycone are more available to scavenge free radicals. mdpi.com
Glycoside (e.g., this compound) Lower in vitro antioxidant activity but enhanced solubility and stability. researchgate.netmdpi.comoup.comThe sugar moiety can mask active hydroxyl groups but improves water solubility, potentially increasing bioavailability. researchgate.netresearchgate.net
Glycosylation Position (e.g., 3-O-glucoside) Affects absorption rate and metabolic pathway. nih.govcambridge.orgThe sugar at the 3-position is a common dietary form and is recognized by specific intestinal enzymes. nih.gov
Sugar Type (e.g., Glucose) Influences the rate of enzymatic hydrolysis and absorption. researchgate.netGlucose is the most common sugar moiety and is readily handled by intestinal hydrolases. mdpi.com

Influence of Aglycone Moiety Modifications (e.g., Hydroxylation, Methylation) on Pharmacological Efficacy

Modifications to the aglycone, Ampelopsin (dihydromyricetin), have a profound effect on pharmacological efficacy. The number and position of hydroxyl (-OH) groups and the presence of methyl (-OCH3) groups are particularly important. oup.commdpi.com

Hydroxylation plays a pivotal role in the bioactivity of flavonoids. An increased number of hydroxyl groups on the flavonoid rings is often associated with stronger antioxidant activity and enhanced inhibitory effects on enzymes like α-glucosidase. mdpi.comoup.com The specific arrangement of these groups is key; for instance, the catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) structure on the B-ring, as seen in Ampelopsin, is crucial for high antioxidant capacity. mdpi.comscienceopen.com Studies have shown that the number of hydroxyl groups on the A-ring also appears to affect bioactivity. mdpi.com

Methylation, the addition of a methyl group to a hydroxyl group, alters a compound's properties by decreasing its polarity and water solubility while increasing its lipophilicity. mdpi.com This can affect how the molecule interacts with cell membranes and enzyme binding sites. Methylation of key hydroxyl groups can sometimes reduce or alter biological activity by hindering the molecule's ability to donate hydrogen atoms for antioxidant effects or to form hydrogen bonds with a target protein. semanticscholar.orgnih.gov However, in some cases, methylation can enhance metabolic stability and cellular uptake.

ModificationPosition on AglyconeGeneral Effect on Efficacy
Hydroxylation (-OH) B-ring (e.g., 3', 4', 5')Crucial for high antioxidant and free-radical scavenging activities. oup.commdpi.com
Hydroxylation (-OH) A-ringAppears to influence the strength of certain biological activities. mdpi.com
Hydroxylation (-OH) C-ring (e.g., 3-OH)Often important for antioxidant behavior and enzyme inhibition. scienceopen.com
Methylation (-OCH3) Any hydroxyl groupGenerally decreases water solubility and can lower antioxidant potential but may improve metabolic stability. mdpi.comsemanticscholar.orgnih.gov

Stereochemical Considerations and their Effect on Bioactivity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can dictate biological activity. The aglycone of this compound, dihydromyricetin (B1665482), possesses two chiral centers at the C2 and C3 positions of the C-ring, leading to the possibility of four different stereoisomers. nih.govnih.gov The naturally occurring form is typically the (2R,3R)-stereoisomer. wikidata.org

Different stereoisomers (enantiomers and diastereomers) can exhibit distinct bioactivity profiles because biological systems, such as enzymes and receptors, are themselves chiral. They often interact preferentially with a molecule of a specific spatial configuration. Research on the enantiomers of dihydromyricetin has highlighted the importance of its stereospecific action. nih.govresearchgate.net For example, one study demonstrated that the enantiopure (-)-dihydromyricetin (B1252320) had a potent bactericidal effect against Bacillus cereus, which was attributed to its ability to increase the permeability of the bacterial cell membrane, leading to cell death. nih.govresearchgate.net

Computational Chemistry and Molecular Docking Approaches for SAR Analysis of this compound Derivatives

Computational chemistry provides powerful tools for analyzing and predicting the structure-activity relationships of molecules like this compound. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two such approaches used to understand how these compounds interact with biological targets at a molecular level. researchgate.netnih.gov

Molecular docking is a computational technique that simulates the binding of a small molecule (ligand), such as a flavonoid derivative, to the active site of a target protein (e.g., an enzyme or receptor). nih.gov These simulations predict the preferred binding orientation and calculate a "binding energy" or "docking score," which estimates the strength of the interaction. researchgate.net By docking a series of Ampelopsin analogues with different glycosylation patterns or aglycone modifications, researchers can rationalize how structural changes influence binding affinity. For instance, docking studies on other flavonoid glycosides have revealed that the sugar moiety can form specific hydrogen bonds with amino acid residues, either contributing to or hindering the binding of the aglycone to the protein's active site. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to build models that correlate variations in the chemical structure of a group of compounds with their measured biological activity. researchgate.net For flavonoid derivatives, a 3D-QSAR model might reveal that specific features, such as the presence of a hydrogen bond donor at a particular position or a certain molecular volume, are critical for enhancing activity. researchgate.netresearchgate.net These computational models help to prioritize the synthesis of new derivatives with potentially improved efficacy and guide the development of more potent therapeutic agents.

Chemical Synthesis and Derivatization Strategies for Ampelopsin 3 O Glucoside

Total Synthesis Approaches for Ampelopsin-3'-O-glucoside

The total synthesis of flavonoid glycosides like this compound is a complex process that can be broadly divided into the synthesis of the aglycone (the non-sugar part) and the stereoselective attachment of the sugar moiety. sioc-journal.cn

Stereoselective Glycosylation Methodologies

The formation of the glycosidic bond between the flavonoid aglycone and the sugar is a critical step. Several methods have been developed to control the stereochemistry of this linkage, ensuring the desired isomer is produced. frontiersin.org

Koenigs-Knorr Method : This classical method involves the reaction of a glycosyl halide (like a bromide) with an alcohol (the hydroxyl group on the flavonoid) in the presence of a silver or mercury salt promoter. sioc-journal.cnfrontiersin.org However, attempts to use this method for some flavonol glycosides in the presence of Ag2CO3 have not always been successful. frontiersin.org

Glycosyl Trichloroacetimidate (B1259523) Method : This is a widely used and efficient method for glycosylation. It involves activating a glycosyl trichloroacetimidate donor with a Lewis acid, such as boron trifluoride etherate (BF3·OEt2) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to react with the flavonoid's hydroxyl group. sioc-journal.cn

Phase-Transfer Catalysis : This method utilizes a two-phase system (e.g., chloroform-water) with a phase-transfer catalyst, like benzyltriethylammonium bromide. This approach has been used for the glycosylation of flavonoids, yielding products in moderate amounts. frontiersin.org

Enzymatic Glycosylation : Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. sci-hub.se This method offers an environmentally friendly alternative to chemical synthesis, avoiding the need for protecting group strategies. sci-hub.sepjmonline.org For instance, dextransucrase from Leuconostoc mesenteroides has been used to synthesize ampelopsin glucosides. researchgate.net

Synthesis of the Aglycone Moiety

The aglycone of this compound is dihydromyricetin (B1665482) (also known as ampelopsin). mdpi.com The synthesis of this dihydroflavonol core is a key part of the total synthesis.

Biosynthesis Pathway : In nature, the biosynthesis of dihydromyricetin starts from the phenylalanine pathway. mdpi.com Key enzymes like chalcone (B49325) synthase (CHS), flavanone (B1672756) 3-hydroxylase (F3H), and flavonoid 3',5'-hydroxylase (F3'5'H) are involved in converting precursors like naringenin (B18129) into dihydromyricetin. mdpi.comnih.gov

Chemical Synthesis : Chemical synthesis of the flavonoid skeleton can be achieved through methods like the Baker-Venkataraman rearrangement or the Algar-Flynn-Oyamada reaction. sioc-journal.cn These methods involve the construction of the chromone (B188151) ring system characteristic of flavonoids.

Semi-Synthesis of this compound from Readily Available Natural Precursors

Semi-synthesis offers a more practical approach by starting from abundant natural flavonoids and modifying them to obtain the desired product. sioc-journal.cn This strategy can be more efficient than total synthesis, especially for complex molecules.

For example, a series of natural flavonoids and their glycosides have been synthesized from scutellarin, a readily available natural product. researchgate.net This approach demonstrates the feasibility of using a common starting material to generate a variety of structurally similar compounds. Similarly, naringin (B1676962) has been used as a precursor for the semi-synthesis of other flavonoid glycosides. researchgate.net While specific examples for this compound are not detailed in the provided results, the principle of using a related, abundant natural product as a starting material is a well-established strategy in flavonoid chemistry.

Preparation of this compound Derivatives and Analogs for SAR Studies

To investigate how the structure of this compound relates to its biological activity, various derivatives and analogs are synthesized. researchgate.netnih.gov This allows for the identification of key structural features responsible for its effects.

Esterification and Etherification Reactions at Hydroxyl Groups

The multiple hydroxyl groups on the flavonoid and sugar moieties are primary targets for modification.

Esterification : This involves reacting the hydroxyl groups with acids or their derivatives to form esters. osti.gov Lipases are often used as biocatalysts for the regioselective acylation of flavonoids, which can improve their lipophilicity and potentially their biological activity. osti.govmdpi.com For example, the esterification of flavones with fatty acids has been shown to affect their cytotoxic and antioxidant properties. nih.govmdpi.com

Etherification : This process involves the formation of an ether linkage at the hydroxyl groups. Selective etherification can be challenging due to the similar reactivity of the different hydroxyl groups. google.com For instance, to achieve selective etherification at the 7-hydroxyl group of a flavonoid, other hydroxyl groups may need to be protected first through acylation. google.com

Selective De-glycosylation and Re-glycosylation for Structural Diversification

Altering the sugar part of the molecule can significantly impact its properties.

Selective De-glycosylation : This involves the removal of the sugar group. Glycosidases are enzymes that can be used for the controlled hydrolysis of glycosidic bonds, allowing for the selective removal of sugar moieties. nih.govsemanticscholar.orgacs.org This can be useful for producing the aglycone or partially deglycosylated derivatives. semanticscholar.org

Re-glycosylation : After de-glycosylation, new or different sugar units can be attached. This process, often catalyzed by enzymes, allows for the creation of a diverse range of flavonoid glycosides with potentially altered biological activities and physicochemical properties. nih.govsemanticscholar.org This approach can be used to synthesize novel glycosides that are not readily found in nature. nih.gov

Introduction of Other Functional Groups and Hybrid Molecules

The structural modification of this compound through the introduction of new functional groups or by creating hybrid molecules is a key strategy to modulate its physicochemical properties and biological activities. These modifications primarily target the hydroxyl groups of the ampelopsin backbone or the glucose moiety.

Enzymatic Introduction of Acyl Groups

A prominent strategy for functionalizing flavonoid glucosides, including potentially this compound, is through enzymatic acylation. This method is favored for its high regioselectivity, allowing for targeted modification under mild reaction conditions. Lipases are commonly employed biocatalysts for this purpose. thieme-connect.comresearchgate.net

A general and efficient approach involves a two-step enzymatic process. acs.orgcsic.es First, the aglycone (in this case, ampelopsin/dihydromyricetin) undergoes glucosylation to yield the flavonoid glucoside. acs.orgcsic.es The resulting glucoside is then subjected to acylation. acs.orgcsic.es Lipases, such as the one from Thermomyces lanuginosus, can catalyze the transfer of acyl groups from donors like vinyl esters to the sugar moiety of the flavonoid. acs.orgcsic.es Research on the flavonoid phloretin (B1677691) demonstrated that after an initial α-glucosylation step, subsequent acylation with vinyl esters of varying chain lengths (C8, C12, C16) occurred with high regioselectivity at the 6-OH position of the glucose unit. acs.orgcsic.es This method allows for the synthesis of derivatives with altered lipophilicity, which can influence properties like solubility and membrane permeability. thieme-connect.comacs.orgcsic.es The reaction is typically performed in non-aqueous solvents like tert-butanol (B103910) to improve substrate solubility and enzyme stability. thieme-connect.comacs.orgcsic.es

StepReactionEnzymeAcyl Donor ExampleKey FindingReference
1 Glucosylation of AglyconeSucrose PhosphorylaseSucroseProduction of flavonoid glucoside precursor. acs.org, csic.es
2 Acylation of GlucosideThermomyces lanuginosus LipaseVinyl octanoate (B1194180) (C8), Vinyl laurate (C12), Vinyl palmitate (C16)Regioselective acylation at the 6-OH of the glucose moiety. acs.org, csic.es

Synthesis of Hybrid Molecules

Creating hybrid molecules by covalently linking a flavonoid to another bioactive compound is an innovative strategy to develop new chemical entities. Research has focused on synthesizing hybrid molecules of ampelopsin (the aglycone of this compound) with the well-known anticancer drug 5-Fluorouracil (5-Fu). nih.govnih.govgoogle.com

The synthesis of these novel 5-Fu-substituted ampelopsin derivatives involves creating an ester linkage between the two parent molecules, often using a linker like chloroacetic acid. nih.govgoogle.com In a reported synthesis, the reaction is carried out in a solvent such as tetrahydrofuran (B95107) (THF) using N,N′-dicyclohexylcarbodiimide (DCC) as a condensing agent. nih.gov This chemical strategy resulted in the formation of two novel derivatives where the 5-Fu moiety is attached to the ampelopsin backbone. nih.govnih.gov Spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, IR, and MS, confirmed that the condensation reactions occurred at the C3-OH and C4'-OH positions of ampelopsin. nih.gov This approach of creating hybrid molecules, or prodrugs, aims to combine the properties of both parent compounds and potentially improve therapeutic profiles. google.com

Hybrid MoleculeReactantsLinker/ReagentSynthesis DetailsReference
5-Fu-substituted ampelopsin derivative 1Ampelopsin, 5-Fluorouracil-1-carboxylic acidN,N′-dicyclohexylcarbodiimide (DCC)Condensation reaction in tetrahydrofuran (THF). Esterification at C3-OH of ampelopsin. nih.gov, nih.gov
5-Fu-substituted ampelopsin derivative 2Ampelopsin, 5-Fluorouracil-1-carboxylic acidN,N′-dicyclohexylcarbodiimide (DCC)Condensation reaction in THF. Esterification at C3-OH and C4'-OH of ampelopsin. nih.gov, nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Ampelopsin 3 O Glucoside

Spectroscopic Techniques for Structural Characterization and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural elucidation of Ampelopsin-3'-O-glucoside, providing insights into its atomic connectivity, molecular weight, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. weebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the complete proton (¹H) and carbon (¹³C) skeletons of the molecule. ulethbridge.caemory.edu

1D NMR (¹H and ¹³C) provides initial information on the number and chemical environment of protons and carbons. For instance, the ¹H NMR spectrum will show distinct signals for the aromatic protons of the flavonoid core and the protons of the glucoside moiety. ethernet.edu.et

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish connectivity. researchgate.netipb.ptdiva-portal.org

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons within the flavonoid rings and the sugar unit. ipb.pt

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.

The combination of these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the identity of this compound. bibliotekanauki.pl

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (based on typical flavonoid glucoside values) Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)Key HMBC Correlations
2~84.0~5.0 (d)C4, C1'
3~73.0~4.6 (d)C2, C4, C1'
4~198.0--
5~165.0--
6~97.0~5.9 (d)C5, C7, C8, C10
7~168.0--
8~96.0~5.9 (d)C6, C7, C9, C10
9~163.0--
10~102.0--
1'~130.0--
2'~108.0~6.8 (s)C1', C3', C4'
3'~146.0--
4'~135.0--
5'~146.0--
6'~108.0~6.8 (s)C1', C4', C5'
Glc-1''~104.0~4.9 (d)C3'
Glc-2''~75.0~3.4 (m)-
Glc-3''~78.0~3.4 (m)-
Glc-4''~71.0~3.3 (m)-
Glc-5''~79.0~3.5 (m)-
Glc-6''~62.0~3.7 (m), ~3.9 (m)-

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS/MS), it provides exceptional selectivity and sensitivity for both identification and quantification. ekb.egnih.gov

High-Resolution Mass Spectrometry (HR-MS) can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact mass and elemental formula (C₂₁H₂₂O₁₃ for this compound). researchgate.netbioanalysis-zone.comeurachem.org This high accuracy helps to distinguish the compound from other molecules with the same nominal mass. bioanalysis-zone.com

Tandem mass spectrometry (MS/MS) is used to generate a "molecular fingerprint" through fragmentation analysis. researchgate.net The parent ion (precursor ion) of this compound ([M-H]⁻ at m/z 481) is isolated and fragmented to produce characteristic product ions. A common fragmentation pathway for flavonoid glycosides is the loss of the sugar moiety. mdpi.com In this case, the loss of the glucose unit (162 Da) would result in a prominent fragment ion corresponding to the ampelopsin aglycone ([M-H-162]⁻ at m/z 319). researchgate.net These specific precursor-to-product ion transitions can be used in Multiple Reaction Monitoring (MRM) mode for highly selective quantification in complex samples. nih.govmdpi.com

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueTechniqueSignificance
Molecular FormulaC₂₁H₂₂O₁₃HR-MSConfirms elemental composition. biosynth.com
Exact Mass482.1060HR-MSHighly accurate mass for identification.
Precursor Ion [M-H]⁻m/z 481.1LC-MS (Negative Ion Mode)Parent ion for MS/MS fragmentation.
Major Fragment Ionm/z 319.0LC-MS/MSCorresponds to the ampelopsin aglycone after loss of glucose.
MRM Transition for Quantification481.1 → 319.0LC-MS/MSProvides high selectivity and sensitivity for quantification. nih.gov

UV-Vis spectroscopy is a straightforward and robust method used to confirm the presence of the flavonoid chromophore in this compound. ethz.ch Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For flavanonols like ampelopsin and its glycosides, these bands are generally observed around 290 nm (Band II) and 330 nm (Band I, often as a shoulder). The exact position of the maximum absorption wavelength (λmax) can be influenced by the solvent and the glycosylation pattern. researchgate.net While not sufficient for complete identification on its own, UV-Vis is an excellent tool for preliminary confirmation and for detection in HPLC systems. koreascience.kr

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is used to investigate the stereochemistry of chiral molecules. creative-proteomics.comjascoinc.com Since this compound contains multiple chiral centers in both the flavonoid backbone (at C2 and C3) and the glucose moiety, CD spectroscopy can provide information about its three-dimensional structure in solution. nih.gov The CD spectrum provides a unique signature that can be used to confirm the compound's stereochemical integrity and to study conformational changes upon interaction with other molecules. researchgate.netrsc.org

Chromatographic Analytical Methods for this compound Quantification in Complex Matrices

Chromatographic techniques are essential for separating this compound from other components in complex samples, such as plant extracts, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of flavonoid glycosides. scielo.br A typical HPLC method for this compound involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode. nih.gov

Different detectors can be coupled with HPLC for quantification:

UV Detector: A simple and cost-effective detector set at a specific wavelength (e.g., 290 nm) for quantification. koreascience.kr

Photodiode Array (PDA) Detector: Acquires the full UV-Vis spectrum for each peak, which aids in peak identification and purity assessment by comparing the spectrum to that of a known standard. csic.es

Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on a chromophore, making it useful if a compound has poor UV absorbance or when analyzing alongside compounds with different UV responses.

Method validation for HPLC includes assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. mdpi.comcarlroth.com

Table 3: Typical HPLC Method Parameters for this compound Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) scielo.br
Mobile Phase AWater with 0.1% Formic Acid or Acetic Acid
Mobile Phase BAcetonitrile or Methanol
ElutionGradient
Flow Rate0.8 - 1.0 mL/min scielo.br
DetectionPDA at 290 nm
Column Temperature25 - 40 °C

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. researchgate.net By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at higher pressures to deliver separations with significantly higher resolution, speed, and sensitivity.

The development of a UPLC method for this compound follows similar principles to HPLC but results in much shorter analysis times (often under 10 minutes) and reduced solvent consumption. researchgate.netlcms.cz This high throughput is particularly advantageous for analyzing large numbers of samples. researchgate.net

Validation of a UPLC method is critical and involves a rigorous assessment of its performance characteristics. nih.gov This ensures the method is suitable for its intended purpose, whether for quality control of herbal products or for pharmacokinetic studies. mdpi.com

Table 4: UPLC Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 nih.gov
Precision (Repeatability & Intermediate Precision)The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2-5% nih.gov
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments.Recovery between 95-105% nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10 nih.gov
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyte.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.RSD of results remains within acceptable limits.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. asiapharmaceutics.info However, flavonoids, including this compound, are typically non-volatile due to their polar nature and high molecular weight. nih.govtandfonline.com To make them suitable for GC analysis, a derivatization step is necessary to increase their volatility. nih.govresearchgate.net This process chemically modifies the compound, typically by replacing active hydrogen atoms in hydroxyl groups with less polar functional groups. nih.gov

Derivatization Process:

The most common derivatization method for flavonoids is silylation. nih.gov This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). researchgate.netacs.org The silyl (B83357) groups replace the hydrogen atoms of the hydroxyl groups on both the ampelopsin aglycone and the glucose moiety, resulting in a more volatile and thermally stable derivative. nih.gov

GC-MS Analysis:

Once derivatized, the sample is introduced into the GC system. The separation occurs in a capillary column, where compounds are partitioned between a stationary phase and a mobile gas phase. The separated components then enter a mass spectrometer (MS), which provides detailed structural information and allows for sensitive quantification. nih.gov GC-MS is a highly specific and sensitive technique for the simultaneous determination of various flavonoids and phenolic compounds. nih.gov

Research Findings:

While specific studies focusing exclusively on the GC analysis of this compound are limited, research on the GC-MS analysis of other flavonoid glycosides provides a framework for its potential application. For instance, studies have successfully used GC-MS to analyze derivatized flavonoids in various samples, including plant extracts and human plasma. acs.orgnih.gov These methods demonstrate good separation and quantification of flavonoid derivatives. acs.org The fragmentation patterns observed in the mass spectra of the derivatized compounds are crucial for their identification. tandfonline.com

Table 1: Typical Parameters for GC-MS Analysis of Derivatized Flavonoids

ParameterTypical Setting
Derivatization Agent BSTFA + 1% TMCS, or MSTFA
Reaction Conditions 70°C for 4 hours acs.org
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar notulaebotanicae.ro
Carrier Gas Helium notulaebotanicae.ro
Injector Temperature 280°C notulaebotanicae.ro
Oven Temperature Program Initial temperature of 40°C, ramped to 280°C notulaebotanicae.ro
Detector Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI) at 70 eV mdpi.com
Mass Range 40-550 m/z notulaebotanicae.ro

Electrophoretic Methods for Separation and Analysis

Electrophoretic methods separate molecules based on their differential migration in an electric field. libretexts.org These techniques are particularly well-suited for the analysis of charged or polar compounds like flavonoid glycosides.

Capillary Electrophoresis (CE):

Capillary electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, speed, and low consumption of reagents and samples. tandfonline.com It has been extensively applied to the analysis of flavonoids in various samples. tandfonline.comjfda-online.com

Capillary Zone Electrophoresis (CZE): In CZE, the separation is based on the differences in the charge-to-size ratio of the analytes. libretexts.org For flavonoids, CZE is often performed in alkaline borate (B1201080) buffers (pH 8-10). tandfonline.com Under these conditions, the hydroxyl groups of the flavonoids are deprotonated, imparting a negative charge and allowing for their separation. tandfonline.comjfda-online.com

Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that uses surfactants (micelles) in the buffer. This allows for the separation of both charged and neutral compounds based on their partitioning between the micelles and the aqueous buffer. It provides an additional separation mechanism to enhance the resolution of complex mixtures.

Research Findings:

Numerous studies have demonstrated the successful application of CE for the separation and quantification of flavonoids, including glycosides. jfda-online.comspkx.net.cnrsc.org For instance, a study on the analysis of flavonoids in propolis utilized CZE with a borate buffer (pH 9.5) to achieve satisfactory separation. jfda-online.com Another study developed a CE method for determining six bioactive flavonoids in bee pollens, achieving detection limits ranging from 0.34 to 2.9 µg/ml. spkx.net.cn The pH of the buffer is a critical parameter, as it influences the charge of the analytes and the electroosmotic flow. tandfonline.com

Table 2: Exemplary Conditions for Capillary Electrophoresis of Flavonoids

ParameterCapillary Zone Electrophoresis (CZE)
Capillary Fused-silica, 57 cm x 75 µm i.d. jfda-online.com
Running Buffer 0.1 M Borate buffer (pH 9.5) with 5% methanol jfda-online.com
Separation Voltage 18 kV jfda-online.com
Temperature 25°C jfda-online.com
Detection UV at 214 nm jfda-online.com
Injection Electrokinetic, 4 sec jfda-online.com

Immunoassay Development for Specific and Sensitive Detection

Immunoassays are highly specific and sensitive analytical methods based on the principle of antigen-antibody recognition. The development of an immunoassay for this compound would offer a powerful tool for its rapid and selective detection.

Principle of Immunoassays:

The development of an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), for a small molecule like this compound requires the production of specific antibodies. This is typically achieved by conjugating the target molecule (or a derivative, known as a hapten) to a larger carrier protein to make it immunogenic. nih.gov Polyclonal or monoclonal antibodies are then generated against this conjugate.

In a competitive ELISA format, a known amount of enzyme-labeled antigen competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. The amount of bound enzyme, and therefore the intensity of the resulting signal, is inversely proportional to the concentration of the analyte in the sample.

Research Findings:

While no specific immunoassay for this compound has been reported, immunoassays have been successfully developed for other flavonoid glycosides. For example, a competitive indirect ELISA was developed for the detection of dihydrochalcone (B1670589) glycosides, achieving IC50 values in the nanogram per milliliter range. nih.gov Another study reported an ELISA for measuring plasma flavonoids in mice fed apigenin-C-glycoside. researchgate.net These studies demonstrate the feasibility of producing antibodies that can recognize specific flavonoid glycoside structures. The development of such an assay for this compound would provide a valuable tool for high-throughput screening and analysis.

Table 3: Performance Characteristics of a Reported Flavonoid Glycoside ELISA

ParameterPerformance Metric
Assay Type Competitive Indirect Homologous ELISA nih.gov
Target Analytes Hesperetin dihydrochalcone 4'-glucoside, Phloretin (B1677691) 4'-glucoside nih.gov
Antibody Type Polyclonal (Rabbit) nih.gov
IC50 Values 21.8 - 27.8 ng/mL nih.gov
Cross-Reactivity Low recognition of aglycones and other glycoside forms nih.gov

Future Directions and Emerging Research Avenues for Ampelopsin 3 O Glucoside

Exploration of Novel Biological Targets and Undiscovered Signaling Networks

The current understanding of Ampelopsin-3'-O-glucoside's mode of action is primarily centered on its antioxidant activity, which involves scavenging free radicals and inhibiting oxidative stress pathways. biosynth.com However, this is likely a simplification of its true biological role. Future research must aim to identify specific molecular targets and signaling cascades that are modulated by this compound.

An important avenue of investigation is to determine whether this compound functions as a pro-drug for its aglycone, Ampelopsin (also known as Dihydromyricetin (B1665482) or DHM), or if it possesses unique activity. nih.gov Preclinical research on Ampelopsin has revealed several promising signaling pathways that are prime candidates for investigation with the glycoside form:

SIRT3 Activation: Ampelopsin has been shown to exert neuroprotective effects under oxidative stress by upregulating Sirtuin 3 (SIRT3), which in turn deacetylates and activates superoxide (B77818) dismutase 2 (SOD2), a key mitochondrial antioxidant enzyme. acs.org

Nrf2 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of cellular antioxidant responses. Flavonoids, including Ampelopsin, are known to modulate this pathway, and exploring this interaction could reveal specific cytoprotective mechanisms. biocrick.com

Neuroprotective Kinase Signaling: In the context of neurodegenerative diseases, flavonoids can modulate various cellular signaling pathways, including those involving extracellular signal-regulated kinase (ERK), glycogen (B147801) synthase kinase-3beta (GSK-3β), and protein kinase B (Akt). biocrick.comnih.gov Investigating the influence of this compound on these pathways could uncover novel targets for conditions like Alzheimer's or Parkinson's disease. nih.gov

The flavonoid biosynthesis pathway itself places the precursor, Dihydromyricetin (DHM), at a critical branch point, from which flavonols and anthocyanins are produced. mdpi.com This suggests a complex regulatory network that controls its formation and subsequent glycosylation. Elucidating these upstream regulatory networks, including the transcription factors involved, will be crucial for understanding its function in plants and for its biotechnological production. mdpi.com

Integration with Systems Biology and Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) for Holistic Understanding

To achieve a comprehensive understanding of this compound, a shift from single-target analysis to a systems-level approach is essential. The integration of "omics" technologies offers a powerful toolkit for this purpose. rushim.ru

Metabolomics: Widely-targeted metabolomics can be used to precisely identify and quantify this compound within complex plant extracts, as demonstrated in studies of sorghum and raspberries. frontiersin.orgresearchgate.net This technology is also vital for tracking the dynamic changes in flavonoid glycoside concentrations during post-harvest processing, as shown in white tea, where metabolomics was combined with proteomics to understand degradation and transformation pathways. mdpi.com

Transcriptomics and Proteomics: Combining metabolomic data with transcriptomic and proteomic analyses allows researchers to build a comprehensive picture of the flavonoid biosynthesis network. mdpi.com For instance, studies have successfully correlated the expression levels of key biosynthetic genes—such as Phenylalanine ammonia-lyase (PAL), Chalcone (B49325) synthase (CHS), Flavanone (B1672756) 3-hydroxylase (F3H), and UDP-glycosyltransferases (UGTs)—with the accumulation of specific flavonoid end-products. acs.org This integrated approach can pinpoint the specific enzymes and regulatory proteins responsible for the synthesis of this compound, providing a "blueprint" for future bioengineering efforts. mdpi.comacs.org

The table below summarizes how omics technologies can be applied to future research on this compound, based on methodologies used for similar compounds.

Omics TechnologyApplication in this compound ResearchKey Research Questions AddressedRepresentative Studies (on related compounds)
Metabolomics Identification and quantification in plant extracts; monitoring metabolic fate and stability during processing.What is the concentration in various natural sources? How is it affected by processing? nih.gov, mdpi.com, researchgate.net
Transcriptomics Identifying and profiling the expression of genes involved in the biosynthetic pathway (e.g., F3H, F3'5'H, UGTs).Which genes are responsible for its synthesis? How are these genes regulated by environmental or developmental cues? acs.org
Proteomics Identifying and quantifying the enzymes (proteins) that directly catalyze its synthesis.What are the key enzymes controlling the flux towards its production? How do protein levels correlate with metabolite accumulation? mdpi.com
Integrated Omics Correlating gene expression and protein levels with metabolite accumulation to build predictive models of its biosynthesis.How does the entire biological system (genes, proteins, metabolites) work together to produce and regulate this compound? mdpi.com, acs.org

Conceptual Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy

A significant hurdle for the preclinical and potential therapeutic development of many flavonoids is their limited bioavailability. innovareacademics.in While the glucose moiety on this compound inherently alters its solubility and bioavailability properties compared to its aglycone, its efficacy can still be hampered by poor absorption and extensive first-pass metabolism in the liver and intestines. biosynth.cominnovareacademics.in

Future research must therefore focus on the conceptual design and development of advanced delivery systems. These strategies are not meant to imply dosage but are conceptual frameworks for improving stability and transport in preclinical models. Potential avenues include:

Nanoparticle Encapsulation: Loading the compound into biodegradable polymer nanoparticles.

Liposomal Formulations: Encapsulating the molecule within lipid vesicles (liposomes).

Emulsion-Based Systems: Incorporating it into nano- or micro-emulsions.

The goal of these advanced systems would be to protect this compound from enzymatic degradation in the digestive tract, improve its solubility in aqueous environments, and facilitate its transport across biological membranes, thereby enhancing its concentration at target sites in preclinical studies.

Sustainable Sourcing and Biotechnological Production of this compound (e.g., Microbial Fermentation, Plant Cell Culture)

The reliable and sustainable supply of pure this compound is paramount for extensive research. Current sourcing relies on extraction from natural plant sources known to contain its aglycone, Ampelopsin. These include various species of the Ampelopsis genus (such as A. grossedentata), the Japanese raisin tree (Hovenia dulcis), and certain conifers. wikipedia.orgmade-in-china.comacs.org While extraction from these sources is feasible, it can be limited by geographical availability, seasonal variation, and low yields.

Therefore, future efforts must focus on developing sustainable biotechnological production platforms:

Plant Cell Culture: Plant cell and organ cultures can serve as contained "biofactories" for producing high-value secondary metabolites. mdpi.comresearchgate.net Techniques such as the selection of high-yielding cell lines, optimization of culture media and growth conditions, and the use of elicitors (molecules that stimulate stress responses and secondary metabolism) can significantly increase the production of target compounds. mdpi.commdpi.com The successful production of other flavonoid glycosides, such as podophyllotoxin-β-D-glucoside, in cell cultures demonstrates the viability of this approach. fao.org

Microbial Fermentation: A highly promising strategy involves metabolic engineering of microorganisms like Escherichia coli or the yeast Saccharomyces cerevisiae. usu.eduacs.org This process involves transferring the relevant plant biosynthetic genes into the microbial host. For this compound, this would require the genes for the precursor pathway leading to Ampelopsin, followed by a specific UDP-glucose-flavonoid-3-O-glucosyltransferase (UFGT) to attach the glucose molecule. mdpi.comnih.gov This method offers the potential for rapid, scalable, and cost-effective production of the pure compound, independent of agricultural constraints. usu.edu

Collaborative Research Frameworks and Interdisciplinary Approaches in Natural Product Chemistry and Chemical Biology

The comprehensive study of a single natural product like this compound is beyond the scope of any single scientific discipline. Progress is contingent on fostering collaborative frameworks that integrate expertise from diverse fields. rushim.ru The advancement of polyphenol science is often driven by international collaborations and conferences that bring together experts from different backgrounds. fmach.it

Future research success will depend on an interdisciplinary approach that combines:

Natural Product Chemistry: For isolation, purification, and structural elucidation from novel plant sources.

Chemical Biology & Pharmacology: To design molecular probes, identify biological targets, and characterize mechanisms of action in cellular and preclinical models. biosynth.com

Systems & Synthetic Biology: To map biosynthetic pathways, understand their regulation, and engineer biotechnological production hosts. rushim.ruacs.org

Bioprocess Engineering: To scale up production from plant cell cultures or microbial fermentation in bioreactors. mdpi.com

By building these collaborative bridges, the scientific community can create a synergistic research environment, accelerating the journey of this compound from a compound of academic interest to one with well-understood functions and potential applications.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for identifying Ampelopsin-3'-O-glucoside in plant extracts?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for preliminary identification, leveraging retention time and fragmentation patterns. Confirm structural details using nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data (e.g., 1^1H and 13^{13}C NMR) with authenticated standards. Cross-validate findings with published databases or peer-reviewed spectral libraries .

Q. How can researchers quantify this compound accurately in heterogeneous biological matrices?

  • Methodological Answer : Use a validated external calibration curve with pure reference standards. Optimize sample preparation via solid-phase extraction (SPE) to minimize matrix interference. Employ internal standards (e.g., deuterated analogs) to correct for recovery inefficiencies. Quantify using UHPLC-DAD or LC-ESI/MS in selected ion monitoring (SIM) mode, ensuring limits of detection (LOD) and quantification (LOQ) are established .

Q. What protocols ensure stability of this compound during experimental storage and handling?

  • Methodological Answer : Store samples at -80°C in amber vials to prevent photodegradation. Use inert solvents like methanol or acetonitrile for dissolution, avoiding aqueous buffers at extreme pH. Conduct stability tests under varying temperatures and light exposures, monitoring degradation via periodic LC-MS analysis .

Advanced Research Questions

Q. How can contradictory NMR data for this compound isomers be resolved?

  • Methodological Answer : Apply advanced NMR techniques such as 1^1H-13^{13}C HSQC and HMBC to assign ambiguous proton and carbon signals. Compare results with synthetic or biosynthetic isomers. Use isotopic labeling (e.g., 2^{2}H or 13^{13}C-enriched samples) to track glycosidic linkage conformations. Collaborate with computational chemists to model nuclear Overhauser effect (NOE) correlations .

Q. What strategies optimize extraction yields of this compound from complex plant tissues?

  • Methodological Answer : Screen solvents (e.g., 1,2-dimethoxyethane, ethanol-water mixtures) using response surface methodology (RSM) to balance polarity and solubility. Incorporate enzymatic pre-treatment (cellulase/pectinase) to disrupt cell walls. Validate efficiency via mass balance calculations and recovery studies using spiked matrices .

Q. How should researchers design experiments to ensure reproducibility in this compound bioactivity assays?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by documenting all protocols in detail, including instrument parameters (e.g., LC gradient, MS ionization settings). Use triplicate biological and technical replicates. Publish raw datasets and code for statistical analysis in open-access repositories .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cellular models?

  • Methodological Answer : Apply one-way ANOVA with post hoc Tukey’s test for multi-group comparisons. Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50_{50} values. Validate assumptions of normality and homogeneity of variance via Shapiro-Wilk and Levene’s tests. Report 95% confidence intervals and effect sizes .

Q. How can researchers differentiate between this compound and its structural analogs in mixed samples?

  • Methodological Answer : Combine high-resolution MS (HRMS) for exact mass determination with ion mobility spectrometry (IMS) to separate co-eluting isomers. Validate with synthetic standards and molecular networking tools (e.g., GNPS) to map fragmentation pathways. Cross-reference with public spectral libraries like MassBank .

Methodological Notes

  • Data Validation : Always include negative controls (e.g., solvent blanks) and positive controls (reference compounds) in analytical workflows to rule out contamination or instrument drift .
  • Ethical Reporting : Disclose all conflicts of interest and adhere to journal-specific guidelines for spectral data deposition (e.g., Beilstein Institute’s requirements for NMR and MS raw files) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.